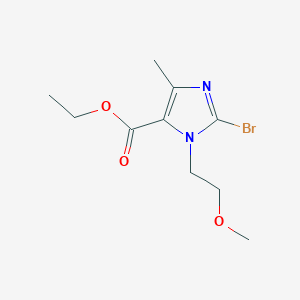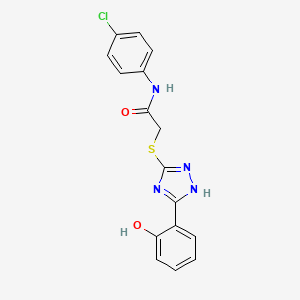
4-(Difluoromethyl)-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3,5-dimethylpyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with two methyl groups at the 3 and 5 positions. The unique structural features of this compound contribute to its distinct chemical and physical properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine involves several synthetic routes and reaction conditions. One common method is the direct difluoromethylation of pyridine derivatives. This process can be achieved through various catalytic and non-catalytic methods, including the use of difluorocarbene reagents and metal-based catalysts . Industrial production methods often involve the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
4-(Difluoromethyl)-3,5-dimethylpyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(Difluoromethyl)-3,5-dimethylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
4-(Difluoromethyl)-3,5-dimethylpyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and physical properties.
3,5-Dimethylpyridine: Lacks the difluoromethyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts unique properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H9F2N/c1-5-3-11-4-6(2)7(5)8(9)10/h3-4,8H,1-2H3 |
InChI Key |
XUYYPYXMTKCFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)

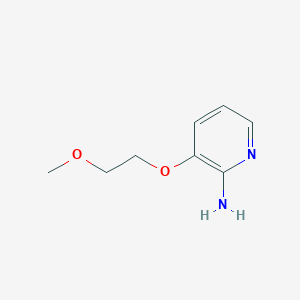
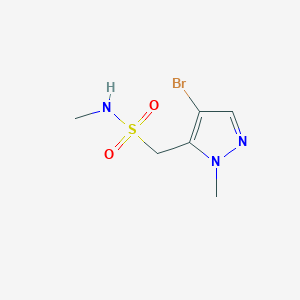

![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
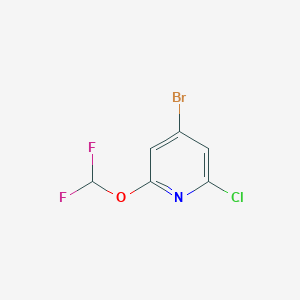
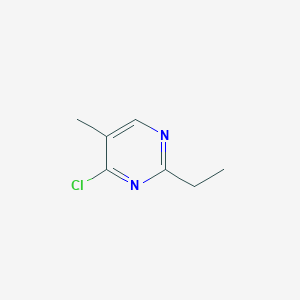
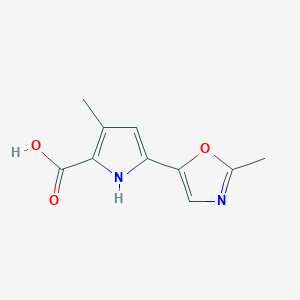


![6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B11775402.png)
